molecular formula C20H19ClN2O6S B2737618 Methyl 6-(((5-chloro-2-methoxyphenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 931700-34-4

Methyl 6-(((5-chloro-2-methoxyphenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2737618
CAS RN: 931700-34-4
M. Wt: 450.89
InChI Key: MRJYOHSFYMLTHU-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydropyrimidine, which is a class of compounds containing a pyrimidine ring which is hydrogenated on two or more locations . It also contains a sulfonyl functional group attached to a 5-chloro-2-methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would contain a tetrahydropyrimidine ring, a phenyl group, and a sulfonyl group attached to a 5-chloro-2-methoxyphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reactants used. The sulfonyl group could potentially undergo reactions with nucleophiles, and the tetrahydropyrimidine ring could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It would likely be a solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Transformation

  • Synthesis Techniques : The chemical has analogs that have been synthesized through modified reactions, such as the Biginelli reaction, which are significant for creating various derivatives for further study. These methods, often enhanced by microwave irradiation and promoted with acid catalysts, yield compounds with potential biological activity (Chen, Liu, & Wang, 2012).

  • Ring Expansion and Rearrangement : Related compounds undergo ring expansion and rearrangement to produce derivatives with potential pharmacological activities. For instance, chloromethyl-1,2,3,4-tetrahydropyrimidin-2-ones have been rearranged to give derivatives that can further undergo acid-catalyzed ring contraction, leading to novel compounds with unique structures (Bullock, Carter, Gregory, & Shields, 1972).

Pharmacological Applications

  • Antimicrobial Activity : Derivatives of tetrahydropyrimidine compounds have been synthesized and evaluated for their antimicrobial activity. These compounds show promise in inhibiting bacterial and fungal growth, highlighting their potential as leads for developing new antimicrobial agents (Tiwari et al., 2018).

  • Antiviral and Anti-inflammatory Properties : Some derivatives have shown antiviral activity against human immunodeficiency virus and other retroviruses, as well as anti-inflammatory properties. These findings suggest potential applications in treating viral infections and inflammatory conditions (Hocková et al., 2003).

Material Science and Chemical Properties

  • Thermodynamic Properties : The study of esters derived from tetrahydropyrimidine compounds, including their combustion energies and enthalpies of formation, contributes to understanding their potential applications in material science and as bioactive molecules (Klachko et al., 2020).

  • Oxidative Transformations : Research into the oxidation reactions of tetrahydropyrimidine derivatives with selenium dioxide has provided insights into the chemical transformations these compounds can undergo, which is critical for synthesizing novel derivatives with enhanced biological or material properties (Khanina & Dubur, 1982).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

methyl 6-[(5-chloro-2-methoxyphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O6S/c1-28-15-9-8-13(21)10-16(15)30(26,27)11-14-17(19(24)29-2)18(23-20(25)22-14)12-6-4-3-5-7-12/h3-10,18H,11H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJYOHSFYMLTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(((5-chloro-2-methoxyphenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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